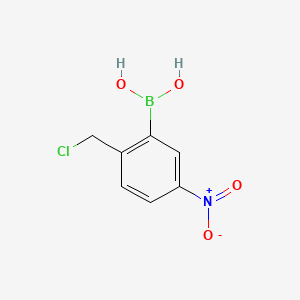

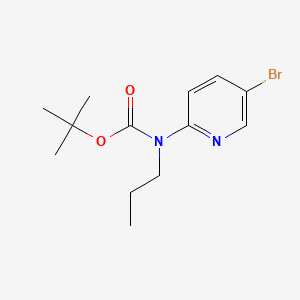

![molecular formula C10H10F2N2 B578167 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole CAS No. 1330750-46-3](/img/structure/B578167.png)

6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Aplicaciones Científicas De Investigación

Therapeutic Potential

Benzimidazoles, including 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole, are a class of heterocyclic aromatic compounds with a fusion of benzene and imidazole rings. This category has shown diverse biological and clinical applications, with various derivatives being pharmacologically active. The benzimidazole nucleus is found in numerous biological agents targeting a wide range of diseases, making it an important scaffold for the development of new therapeutic agents. The therapeutic drugs containing the benzimidazole nucleus are actively researched, highlighting the compound's significance in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Chemical and Structural Variability

The chemistry and properties of benzimidazole derivatives, such as 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole, demonstrate significant variability. This variability extends to their applications in forming complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical activities. The study of these compounds helps identify gaps and potential areas of interest for further investigation, suggesting a promising avenue for the discovery of unknown analogues (Boča, Jameson, & Linert, 2011).

Nanofiber Applications

Zeolite imidazolate frameworks (ZIFs), which incorporate imidazole linkers, have emerged as a special class in material science. The combination of transition-metal-based ZIF materials into one-dimensional fibrous materials through electrospinning offers new directions for various applications. This innovation underscores the potential of imidazole-based compounds in enhancing the properties of nanofibers for use in areas like filtration, catalysis, and energy storage (Sankar et al., 2019).

Antioxidant Activity Analysis

Benzimidazole derivatives have been explored for their antioxidant activity, contributing to the broader understanding of how these compounds can be used in mitigating oxidative stress-related diseases. Analytical methods used in determining antioxidant activity, including various assays like ORAC, HORAC, TRAP, and TOSC, are critical in assessing the efficacy of these compounds. This exploration aids in the identification and development of new antioxidants with improved effectiveness and safety profiles (Munteanu & Apetrei, 2021).

Insights into CNS Acting Drugs

Research into the conversion of benzimidazole and its analogues into more potent central nervous system (CNS) acting drugs indicates the significant potential of these compounds. The study suggests that modifications to the benzimidazole structure could lead to the development of novel treatments for neurological disorders, highlighting the importance of this chemical class in addressing the increasing incidence of CNS diseases (Saganuwan, 2020).

Propiedades

IUPAC Name |

6,7-difluoro-1-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2/c1-6(2)14-5-13-8-4-3-7(11)9(12)10(8)14/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZCGWZHWVIVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716518 |

Source

|

| Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoro-1-isopropylbenzoimidazole | |

CAS RN |

1330750-46-3 |

Source

|

| Record name | 1H-Benzimidazole, 6,7-difluoro-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)

![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)